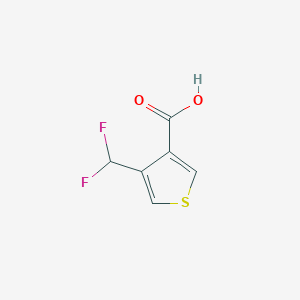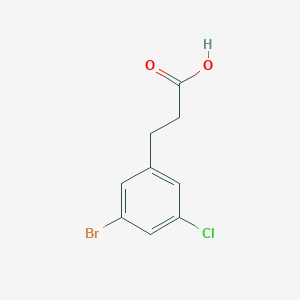![molecular formula C21H14N2O B2376141 2-(p-Tolyl)indeno[1,2,3-de]phthalazin-3(2H)-on CAS No. 442567-79-5](/img/structure/B2376141.png)
2-(p-Tolyl)indeno[1,2,3-de]phthalazin-3(2H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one is a complex organic compound with a unique structure that combines an indeno and phthalazinone moiety
Wissenschaftliche Forschungsanwendungen
2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Vorbereitungsmethoden
The synthesis of 2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, heating 2-aminoethylammonium tosylate with aromatic bicyclic amides at high temperatures (200-250°C) can yield the desired compound . Industrial production methods may involve optimizing these conditions to increase yield and purity.
Analyse Chemischer Reaktionen
2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific pathways, such as the NF-kB inflammatory pathway, by binding to active sites on proteins . This interaction can lead to the modulation of cellular processes, including inflammation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one include other indeno and phthalazinone derivatives. These compounds share structural similarities but may differ in their functional groups or substituents. For example:
Phthalazinones: These compounds have a similar core structure but may have different substituents on the aromatic rings.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O/c1-13-9-11-14(12-10-13)23-21(24)18-8-4-7-16-15-5-2-3-6-17(15)20(22-23)19(16)18/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEJVKFNYLHSLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2376060.png)

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2376062.png)


![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2376065.png)
![[(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine](/img/structure/B2376067.png)
![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2376068.png)
![N-[2-(2,3-Dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2376070.png)
![N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2376071.png)
![2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2376072.png)
![5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2376074.png)


